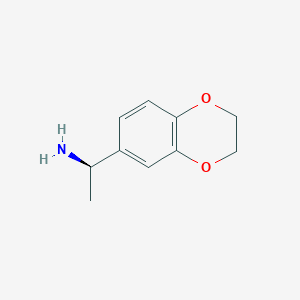

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine

説明

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is a chiral amine derivative containing a 1,4-benzodioxin scaffold. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol and CAS number 1157581-13-9 . The compound features a stereogenic center at the C1 position of the ethylamine side chain, contributing to its enantioselective biological interactions. The 1,4-benzodioxin moiety, a fused bicyclic ether system, enhances structural rigidity and influences electronic properties, making it a key pharmacophore in medicinal chemistry .

Its hydrochloride salt (CAS 1212291-95-6) is commercially available, with a molecular weight of 215.68 g/mol, indicating improved solubility for experimental applications .

特性

CAS番号 |

1157581-13-9 |

|---|---|

分子式 |

C10H13NO2 |

分子量 |

179.22 g/mol |

IUPAC名 |

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine |

InChI |

InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m1/s1 |

InChIキー |

ABUSRLBOAUOYSM-SSDOTTSWSA-N |

異性体SMILES |

C[C@H](C1=CC2=C(C=C1)OCCO2)N |

正規SMILES |

CC(C1=CC2=C(C=C1)OCCO2)N |

製品の起源 |

United States |

準備方法

Procedure

- Starting Material : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone (benzodioxin-substituted ketone).

- Amine Source : Ammonia or a primary amine (e.g., methylamine).

- Reduction : Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or acetic acid.

Mechanism :

- Imine Formation : The ketone reacts with ammonia to form a Schiff base (imine).

- Reduction : NaBH₃CN selectively reduces the imine to the primary amine under mild conditions.

Optimized Conditions :

- Solvent : Methanol or benzene with acetic acid to protonate the amine.

- Temperature : Room temperature to 40°C.

- Yield : 50–75% for analogous benzyl amines.

Example Reaction :

$$ \text{(Benzodioxin-6-yl)ethanone} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{(1R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine} $$

Alkylation of an Amine with a Benzodioxin-Substituted Halide

This approach involves nucleophilic substitution to attach the ethanamine group.

Procedure

- Starting Material : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl bromide.

- Amine Source : Ethylamine or ammonia.

- Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

Mechanism :

- Nucleophilic Substitution : The amine attacks the electrophilic carbon in the alkyl halide, displacing bromide.

- Stereochemical Control : Limited stereochemical resolution reported; racemic mixtures may form.

Challenges :

- Low Yields : Side reactions (e.g., elimination) reduce efficiency.

- Regioselectivity : Competing pathways in forming the benzodioxin core.

Example Reaction :

$$ \text{(Benzodioxin-6-yl)ethyl bromide} + \text{NH}3 \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{this compound} $$

Catalytic Reductive Amination with Phenylsilane

A modern, efficient method employing catalytic zinc acetate.

Procedure

- Substrates : Benzodioxin-substituted carboxylic acid (if applicable) or ketone.

- Amine Source : Ammonia or primary amine.

- Catalyst : Zinc acetate (10 mol%) and phenylsilane (3 equiv.).

Mechanism :

- Amidation : Carboxylic acid reacts with amine to form an amide.

- Reduction : Phenylsilane reduces the amide to amine under reflux.

Optimized Conditions :

Comparative Analysis of Methods

Critical Factors in Synthesis

化学反応の分析

科学研究アプリケーション

(1R)-1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)エタン-1-アミンは、いくつかの科学研究アプリケーションを持っています。

医薬品化学: 潜在的な治療効果を持つ医薬品化合物の合成のためのビルディングブロックとして使用できます。

有機合成: 複雑な有機分子の合成における中間体として役立ちます。

材料科学: 特定の特性を付与するために、ポリマーまたは他の材料に組み込むことができます。

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxane compounds exhibit anticancer properties. The compound has been explored as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in transcription regulation and is implicated in various cancers. Research demonstrated that modifications to the benzodioxane scaffold can enhance selectivity and potency against cancer cell lines, making it a promising candidate for further development as an anticancer agent .

Neuropharmacology

The compound's structural similarity to known psychoactive substances suggests potential applications in neuropharmacology. Investigations into its effects on neurotransmitter systems may reveal its utility in treating neurological disorders. For instance, its interaction with serotonin receptors could be explored for antidepressant or anxiolytic effects .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to understand how variations in its structure affect biological activity. Research has shown that specific modifications to the 1,4-benzodioxane core can lead to significant changes in receptor affinity and selectivity, particularly concerning adrenergic and serotonergic systems. This information is vital for the rational design of new therapeutic agents based on this scaffold .

Synthetic Pathways

The synthesis of (1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves several synthetic methods that have been optimized for yield and purity. Various synthetic routes have been developed, allowing for the production of this compound and its derivatives with high efficiency .

| Synthetic Method | Yield (%) | Comments |

|---|---|---|

| Method A | 5 - 49 | Initial approach using standard reagents |

| Method B | 10 - 72 | Improved conditions using sealed vessels |

| Method C | 14 - 99 | One-step synthesis from bromoethanones |

Case Study 1: CDK9 Inhibition

In a study focused on CDK9 inhibitors, this compound was tested alongside various analogs. The results indicated that certain modifications enhanced its inhibitory activity against CDK9, leading to reduced proliferation in cancer cell lines. This highlights the compound's potential as a lead structure for developing novel anticancer therapies .

Case Study 2: Neurotransmitter Interaction

Another study examined the interaction of this compound with serotonin receptors. The findings suggested that specific analogs could act as selective serotonin reuptake inhibitors (SSRIs), offering insights into their potential use in treating depression and anxiety disorders .

作用機序

類似の化合物との比較

類似の化合物

(1R)-1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)エタン-1-アミン: 他のベンゾジオキシン誘導体およびキラルアミンと構造的類似性を共有しています。

ベンゾジオキシン誘導体: 1,4-ベンゾジオキサンとその誘導体のような化合物。

キラルアミン: ® -1-フェニルエチルアミンや(S)-1-フェニルエチルアミンなどの化合物。

独自性

(1R)-1-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)エタン-1-アミンの独自性は、ベンゾジオキシン環とキラルアミン部分の特定の組み合わせにあります。これは、他の類似の化合物と比較して、明確な化学的および生物学的特性を付与する可能性があります。

類似化合物との比較

Enantiomeric Differences

The (1S) -enantiomer () may exhibit divergent binding affinities compared to the (1R) -form due to stereospecific interactions with biological targets. For example, in enzyme inhibition, enantiomers often show orders-of-magnitude differences in potency .

Bioactivity Profiles

- Sulfonamide Derivatives : N-Alkyl/aralkyl analogues (e.g., 5e , 5f ) demonstrate biofilm inhibition (IC₅₀: 10–50 µM) against bacterial strains, attributed to the sulfonamide group’s electron-withdrawing properties enhancing target engagement .

- Antihepatotoxic Agents : Flavones with 1,4-dioxane rings (e.g., 4f , 4g ) reduce serum liver enzymes (SGOT, SGPT) in rats, suggesting the benzodioxin scaffold aids in hepatoprotection .

- Enzyme Inhibitors : The structurally related N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide (Genz-99067) is a potent glucosylceramide synthase inhibitor (IC₅₀ < 10 nM), highlighting the benzodioxin group’s role in target binding .

Physicochemical Properties

- Solubility : The hydrochloride salt of the target compound has higher aqueous solubility (215.68 g/mol) than the free base, critical for in vivo studies .

- Stability : Derivatives like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid exhibit enhanced thermal stability due to the cyclopentane ring’s strain-free structure .

生物活性

(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine, also known as a benzodioxan derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which may confer various pharmacological properties. This article explores the biological activity of this compound through case studies, research findings, and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 179.22 g/mol. The compound exists predominantly as a solid and is classified under hazardous materials due to its acute toxicity potential .

Research indicates that compounds within the benzodioxan class may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specifically, studies have shown that these compounds can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, a comparative modeling study identified structural analogs that demonstrated significant inhibition of CDK9 activity, suggesting a potential mechanism for their anticancer effects .

Anticancer Activity

Several studies have investigated the anticancer properties of benzodioxan derivatives. A notable study assessed the cellular activity of various analogs in reversing epigenetic silencing in cancer cells. The results indicated that certain derivatives exhibited enhanced potency compared to standard treatments like depsipeptide at concentrations ranging from 500 nM to 50 µM .

| Compound | Concentration (µM) | Relative Activity (%) |

|---|---|---|

| Depsipeptide | 0.04 | 100 |

| (1R)-Benzodioxan | 50 | 75 |

| Isobutyl Analog | 50 | 30 |

This table summarizes the relative activity of selected compounds compared to depsipeptide, highlighting the potential of this compound in cancer treatment.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of benzodioxan derivatives. A study focusing on the synthesis and evaluation of various benzodioxan derivatives found that some exhibited significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the benzodioxan core could enhance or reduce antibacterial efficacy .

Case Studies

Case Study 1: Inhibition of CDK9

A detailed investigation into the inhibition of CDK9 by benzodioxan derivatives showed that specific structural modifications led to increased binding affinity and selectivity towards CDK9 over other kinases. This selectivity is crucial for minimizing off-target effects in cancer therapy .

Case Study 2: Antibacterial Evaluation

In a study evaluating a series of benzodioxan derivatives for antibacterial activity, the compound was tested against multiple bacterial strains. Results indicated a dose-dependent response with notable inhibition zones observed at higher concentrations .

Q & A

Q. Basic Research Focus

- IR Spectroscopy : Identifies functional groups (e.g., NH stretching at ~3300 cm⁻¹, C-O-C in benzodioxin at ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry. For example, the benzodioxin protons resonate as a singlet at δ 4.2–4.3 ppm, while the chiral center’s protons show splitting patterns .

- Mass Spectrometry (EI-MS) : Determines molecular ion peaks (e.g., m/z 179 for the base compound) .

- Elemental Analysis (CHN) : Validates purity and empirical formula .

How do structural modifications at the amine group influence biological activity?

Q. Advanced Research Focus

- N-Substitution : Alkyl/aryl halides (e.g., 4-methylbenzenesulfonyl) enhance lipoxygenase inhibition (IC₅₀ ~20–50 µM) and antibacterial activity (MIC 12.5–25 µg/mL against S. aureus) .

- Stereoelectronic Effects : Bulky groups at the amine reduce enzyme binding affinity, while electron-withdrawing substituents improve metabolic stability .

- SAR Studies : Derivatives like Genz-123346 (a nonanamide analog) show potent glycosphingolipid synthesis inhibition, suppressing colon cancer cell proliferation (IC₅₀ ~1–5 µM) .

What in vitro and in vivo models are used to evaluate bioactivity?

Q. Basic Research Focus

- Antibacterial Assays : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Enzyme Inhibition : Lipoxygenase (LOX) and acetylcholinesterase (AChE) inhibition assays using spectrophotometric methods .

- Cancer Models : HCT116 and Lovo colon carcinoma cell lines for spheroid growth suppression; xenograft mice for tumor incidence studies .

How can contradictory results in enzyme inhibition assays across studies be resolved?

Advanced Research Focus

Contradictions often arise from:

- Enzyme Source Variability : Recombinant vs. tissue-extracted enzymes (e.g., LOX from soy vs. human) .

- Assay Conditions : pH, temperature, and cofactor availability (e.g., Ca²⁺ for AChE).

- Data Normalization : Use of internal controls (e.g., quercetin for LOX, galantamine for AChE) to standardize IC₅₀ values .

- Molecular Docking : In silico simulations to reconcile disparities between biochemical and cellular activity .

What computational strategies predict the binding mode of this compound with target enzymes?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Analyze interactions with LOX or AChE active sites (e.g., hydrogen bonding with His518 in LOX) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory potency .

- ADMET Prediction : Tools like SwissADME assess bioavailability and blood-brain barrier penetration .

How can multi-step synthesis yields be optimized for derivatives?

Q. Advanced Research Focus

- Catalyst Screening : Lithium hydride (LiH) improves N-alkylation efficiency in DMF .

- Solvent-Free Conditions : Reduce side reactions (e.g., enaminone synthesis at 110°C for 10 hours) .

- Flow Chemistry : Continuous reactors for scale-up with minimal racemization .

What are the challenges in scaling up enantioselective synthesis for preclinical studies?

Q. Advanced Research Focus

- Chiral Pool Synthesis : Use of (R)-configured precursors to avoid costly resolutions .

- Racemization Risk : Mitigated by low-temperature steps and inert atmospheres.

- Regulatory Compliance : Purity thresholds (>98% ee) for IND applications .

How does the compound’s benzodioxin core influence its pharmacokinetic properties?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。